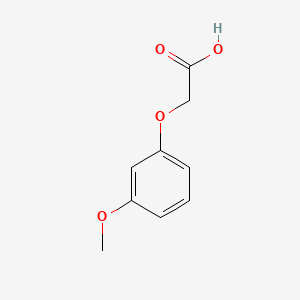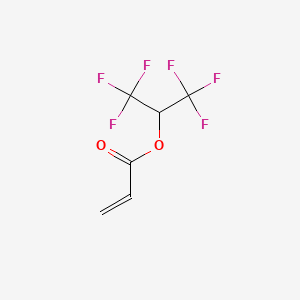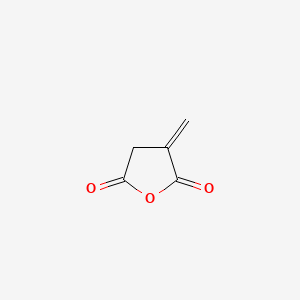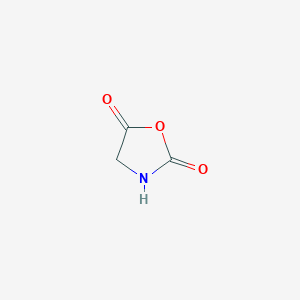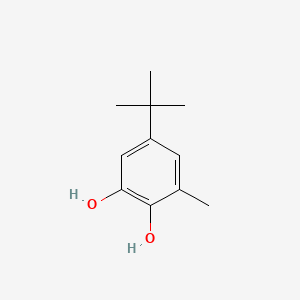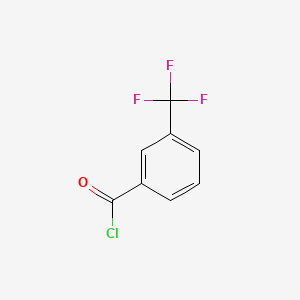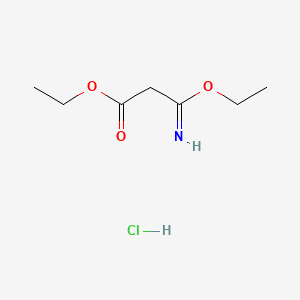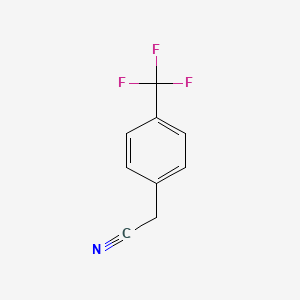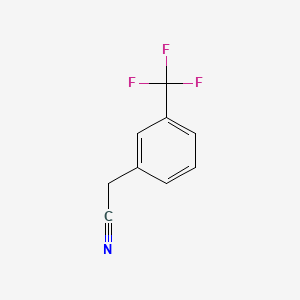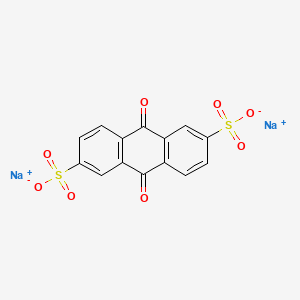
Anthraquinone-2,6-disulfonic acid disodium salt
Vue d'ensemble
Description
Anthraquinone-2,6-disulfonic acid disodium salt (AQDS) is a derivative of anthraquinone, which is characterized by its two sulfonic acid groups at the 2 and 6 positions of the anthraquinone structure. This compound is known for its ability to form inclusion complexes, particularly with β-cyclodextrin, as demonstrated in a study where 1D and 2D 1H NMR techniques were used to identify the formation of such complexes in aqueous solutions .
Synthesis Analysis
The synthesis of related anthraquinone sulfonic acid derivatives has been explored in various studies. For instance, anthraquinone-2-sulfonyl chloride, a compound closely related to AQDS, has been synthesized and utilized as a derivatization reagent for analytical chemistry. The synthesis involves a cyclic conjugation system with 18 pi-electrons, a p-quinone system, and a sulfonyl chloride group. The mechanism of this synthesis was elucidated using mass spectrometry . Another study reported the synthesis of a polysulfonated compound from α-tetralone and fuming sulfuric acid, indicating the potential for complex reactions leading to various sulfonated anthraquinone derivatives .
Molecular Structure Analysis
The molecular structure of AQDS is characterized by the anthraquinone core, which is a planar, aromatic system with extended conjugation. The presence of sulfonic acid groups increases the solubility of the compound in water and allows for interactions with other molecules, such as the formation of inclusion complexes with β-cyclodextrin. The association constant of the AQDS–β-CD inclusion complex was determined to be 800 ± 100 M⁻¹, indicating a significant affinity between the two molecules .
Chemical Reactions Analysis
AQDS can participate in various chemical reactions due to its reactive sulfonic acid groups and the conjugated system of the anthraquinone core. For example, the selective intra-complex photo-oxidation of β-cyclodextrin at the C6 position was observed when AQDS was included in the β-cyclodextrin cavity, as detected by the CIDNP method . Additionally, anthraquinone derivatives like anthraquinone-2-sulfonyl chloride react quantitatively with amines to form stable sulfonamides, which can be analyzed using high-performance liquid chromatography (HPLC) .
Physical and Chemical Properties Analysis
The physical and chemical properties of AQDS are influenced by its molecular structure. The sulfonic acid groups confer water solubility, while the extended conjugation system contributes to its ability to absorb light, which is useful in spectrophotometric applications. For instance, a spectrophotometric method for the determination of scandium uses anthrarufin-2,6-disulfonic acid (disodium salt), a compound similar to AQDS, as a reagent, demonstrating the utility of such compounds in analytical chemistry . The effects of pH, temperature, and the presence of diverse ions on the color reaction have been investigated to optimize the analytical applications of these compounds .
Applications De Recherche Scientifique
Application 1: Electrochemical Applications
- Summary of the Application: Anthraquinone and its derivatives, including Anthraquinone-2,6-disulfonic acid disodium salt, have been identified as highly promising lead structures for various applications in organic electronics .
- Methods of Application: The electrochemical reduction potentials of pristine Anthraquinone and 12 hydroxy- or/and amino-substituted Anthraquinone derivatives in N, N -dimethylformamide have been correlated against newly measured experimental data .
- Results or Outcomes: The study showed that the SCC DFTB/3ob parametrization in conjunction with the COSMO solvation model provides a highly adequate description of the electrochemical potentials also in the case of the two-fold reduced species .
Application 2: Redox Catalysts for Aeration in Becher Process
- Summary of the Application: Water-soluble Anthraquinone derivatives such as 9,10-anthraquinone-2,6-disulfonic acid, disodium salt (AQ-2,6) are useful as redox catalysts for aeration in Becher process .
Application 3: Desulfurization in Synthesis Ammonia Production
- Summary of the Application: Anthraquinone-2,6-disulfonic acid disodium salt is mainly used as a desulfurizer in the production of synthesis ammonia from water gas and semi-water gas .
Application 4: Dye Intermediate
- Summary of the Application: Anthraquinone-2,6-disulfonic acid disodium salt can also be used as an intermediate in dye production .
Application 5: Aqueous Organic Redox Flow Battery
- Summary of the Application: Anthraquinone-2,6-disulfonic acid disodium salt has potential as an aqueous organic redox flow battery (AORFB), where the 2,6-AQDS and potassium iodide are the negative and positive ends, respectively .
Application 6: Self-Cleaning Nanofiber Membranes
Orientations Futures
Propriétés
IUPAC Name |
disodium;9,10-dioxoanthracene-2,6-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O8S2.2Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)10-4-2-8(6-12(10)13)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOVWEHDVFYKHL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061216 | |
| Record name | 2,6-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Sodium anthraquinone-2,6-disulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20249 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Anthraquinone-2,6-disulfonic acid disodium salt | |
CAS RN |
853-68-9 | |
| Record name | Sodium anthraquinone-2,6-disulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



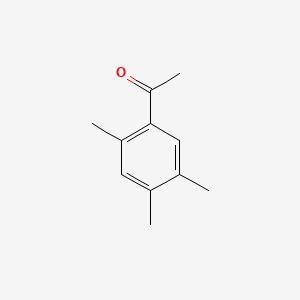

![Acetic acid, 2,2'-[methylenebis(thio)]bis-](/img/structure/B1294338.png)
